![molecular formula C14H10N2S B072002 2,5-Diphenyl-1,3,4-thiadiazole CAS No. 1456-21-9](/img/structure/B72002.png)
2,5-Diphenyl-1,3,4-thiadiazole
Overview
Description
2,5-Diphenyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C14H10N2S . It is a heterocyclic compound that contains a thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This compound is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . Various synthesis techniques have been developed, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-1,3,4-thiadiazole has been elucidated through various methods, including X-ray diffraction and DFT calculations . The structure is characterized by a 5-membered ring system containing a sulfur atom and two nitrogen atoms .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . They have also been investigated as antiproliferative agents, showing potential as novel anticancer agents .Physical And Chemical Properties Analysis
In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including 2,5-Diphenyl-1,3,4-thiadiazole, have been found to be potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, and C. albicans, and have shown significant inhibitory effects .
Antibacterial Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antibacterial activity against a variety of bacteria strains . For instance, they have been found to inhibit Klebsiella pneumoniae and Staphylococcus hominis .
Anticancer Agents
1,3,4-Thiadiazole compounds have been studied for their potential anticancer properties . The presence of the thiadiazole scaffold in certain drugs has been associated with diverse biological actions, including anticancer activity .
Antidiabetic Agents
Compounds with a thiadiazole scaffold, such as 2,5-Diphenyl-1,3,4-thiadiazole, have been explored for their antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
Antihypertensive Agents
1,3,4-Thiadiazole derivatives have also been investigated for their antihypertensive properties . This suggests that they could be used in the treatment of high blood pressure .
Anti-inflammatory Agents
The anti-inflammatory properties of 1,3,4-thiadiazole compounds have been studied extensively . These compounds could potentially be used in the treatment of various inflammatory conditions .
Antiviral Agents
1,3,4-Thiadiazole derivatives have shown potential as antiviral agents . This suggests that they could be used in the development of new antiviral drugs .
Materials Science Applications
Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have high thermal and chemical stability, which is important in materials science . Such compounds are used in the production of heat-resistant polymers, blowing agents, optical brighteners, and anti-corrosion agents .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives have been designed and synthesized as HDAC inhibitors with DNA binding affinity . Among the target compounds, one compound not only bound with DNA effectively but also exhibited potent inhibitory activity against HDAC1 . This work validated that this compound was a promising lead compound for further structural optimization .
properties
IUPAC Name |
2,5-diphenyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZWCRGTHNZTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163112 | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1,3,4-thiadiazole | |
CAS RN |
1456-21-9 | |
Record name | 2,5-Diphenyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,5-Diphenyl-1,3,4-thiadiazole?
A1: 2,5-Diphenyl-1,3,4-thiadiazole has the molecular formula C14H10N2S and a molecular weight of 238.3 g/mol. Spectroscopically, it is characterized by:
- 1H NMR: Signals corresponding to aromatic protons. []
- 13C NMR: Distinct peaks for carbon atoms within the aromatic rings and the thiadiazole ring. [, , ]
- IR: Characteristic absorptions for C-H stretching vibrations (aromatic), C=N stretching in the thiadiazole ring, and C-S vibrations. [, , ]
- UV-Vis: Absorption maxima related to π-π* transitions within the aromatic and thiadiazole rings, typically in the UV region. [, ]
Q2: What are the material properties and potential applications of DPTD and its derivatives?
A2: DPTD derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as:
- Liquid Crystals: DPTD can be incorporated into polymers and molecules to induce liquid crystalline behavior, particularly smectic phases. [, , , , , , ]
- Organic Light-Emitting Diodes (OLEDs): DPTD acts as an electron-transporting material in OLEDs due to its electron-deficient nature and ability to form stable radical anions. [, ]
- Photoluminescent Materials: DPTD derivatives, particularly those with extended conjugation, exhibit photoluminescence, often in the blue region. [, , , ]
- Corrosion Inhibitors: Some DPTD derivatives show promising corrosion inhibition properties for metals like silver in ethanol solutions containing sulfur. []
Q3: How is computational chemistry employed in understanding DPTD and its derivatives?
A3: Computational studies provide insights into:
- Electronic Structure and Properties: Determining the HOMO-LUMO energy gap, which is crucial for understanding DPTD's conductivity and optoelectronic behavior. [, ]
- Structure-Activity Relationships (SAR): Analyzing how structural modifications, such as the introduction of ethynyl groups, influence planarity, energy levels, and ultimately, electrical conductivity. []
- Excited State Dynamics: Investigating the dynamics of excited states, particularly in donor-acceptor systems, to understand mechanisms like Thermally Activated Delayed Fluorescence (TADF) relevant for OLED applications. []
Q4: What is known about the stability of DPTD and formulation strategies?
A4: While specific stability data for DPTD may vary based on the derivative and conditions, generally:
- Thermal Stability: DPTD derivatives tend to exhibit relatively high thermal stability, as evidenced by their use in melt polymerization processes. [, ]
- Formulation: Incorporation into polymer matrices or formation of block copolymers with polymers like poly(methyl methacrylate) can influence stability and processability. [, ]
Q5: How do structural modifications on the DPTD scaffold impact its properties?
A5:
- Substituent Effects: Introducing electron-donating or -withdrawing groups at the phenyl rings can tune the electronic properties, absorption/emission wavelengths, and liquid crystalline behavior. [, , ]
- Chain Length and Branching: The length and branching of alkoxy chains attached to the DPTD core significantly influence the mesophase behavior of resulting liquid crystals. [, , ]
- Ethynyl Incorporation: Incorporating ethynyl groups enhances planarity and reduces steric hindrance, leading to a narrower HOMO-LUMO gap and potentially improved electrical conductivity. []
Q6: What synthetic approaches are employed for DPTD and its derivatives, and how are they analyzed?
A6: DPTD can be synthesized through various methods, including:
- Reaction of Aldehyde Hydrazones with Disulfur Dichloride: This method offers a relatively straightforward route to 2,5-diaryl-1,3,4-thiadiazoles. []
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions: This versatile method allows for the preparation of symmetrical and unsymmetrical DPTD derivatives with diverse substituents. []
- NMR (1H and 13C): Used to confirm the structure and purity of synthesized DPTD derivatives. [, , ]
- FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. []
- UV-Vis and Photoluminescence Spectroscopy: Characterize the optical properties, including absorption and emission wavelengths. [, ]
- Cyclic Voltammetry: Provides insights into the electrochemical properties, such as HOMO-LUMO energy levels and redox behavior. [, ]
- Differential Scanning Calorimetry (DSC): Essential for studying the thermal transitions and liquid crystalline behavior of DPTD-containing materials. [, , , ]
- Polarizing Microscopy: Used to visualize the characteristic textures of liquid crystalline phases formed by DPTD derivatives. [, , , , , , ]
- X-ray Diffraction: Provides information about the molecular arrangement and order within liquid crystalline phases. [, , ]
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